N-(4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core fused with a 4-oxo group, substituted at position 2 with a 4-isopropylphenyl group. The propanamide side chain is functionalized with a 4-methoxybenzyl moiety, which may enhance solubility and bioavailability through hydrophobic interactions and hydrogen bonding .
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C26H28N4O3/c1-18(2)20-6-8-21(9-7-20)23-16-24-26(32)29(14-15-30(24)28-23)13-12-25(31)27-17-19-4-10-22(33-3)11-5-19/h4-11,14-16,18H,12-13,17H2,1-3H3,(H,27,31) |
InChI Key |
XWTNNOLJAXZKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and analogues from the provided evidence:
Key Observations:
Core Scaffold Diversity: The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[3,4-d]pyrimidine () and pyrano[2,3-c]pyrazole () in ring fusion patterns, which influence electronic properties and binding interactions . Pyrazolo-pyrazine systems are less common in the evidence compared to pyrazolo-pyrimidines, suggesting unique steric or electronic profiles .
Substituent Impact: The 4-methoxybenzyl group in the target compound contrasts with sulfonamide () or fluorophenyl () substituents. Methoxy groups typically enhance membrane permeability but may reduce metabolic stability compared to halogens .
Functional Group Contributions: The propanamide side chain in the target compound provides hydrogen-bonding capacity, akin to sulfonamides () and oxadiazoles (), which are critical for target engagement . 4-Oxo groups in the target compound and analogues (e.g., ) may participate in keto-enol tautomerism, affecting reactivity and binding .
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